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molecular formula C12H11NO2S B176896 Ethyl 2-phenylthiazole-5-carboxylate CAS No. 172678-67-0

Ethyl 2-phenylthiazole-5-carboxylate

Cat. No. B176896
M. Wt: 233.29 g/mol
InChI Key: ROKNTXACUCMRQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06919359B2

Procedure details

A solution of α-formyl-α-chloroacetate (9.34 g, 49.5 mmol, 1 eq) and thiobenzamide (6.79 g, 49.5 mmol, 1 eq) in EtOH (37.0 mL) is refluxed for 1 hr. The solution changes from an orange/brown color to a deep green. This solution is washed with water and extracted with CH2Cl2. The organic fraction is dried over Na2SO4, filtered, and the solvent removed in vacuo. The product is purified by column chromatography using a Biotage Flash 40M column (20% hexanes/EtOAc) to give ethyl 2-phenyl-thiazole-5-carboxylate as a deep orange oil (1.82 g, 15%). MS (ESI) for C12H13NO3S m/z 252.1 (M+H)+.
Name
α-formyl-α-chloroacetate
Quantity
9.34 g
Type
reactant
Reaction Step One
Quantity
6.79 g
Type
reactant
Reaction Step One
Name
Quantity
37 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([CH:3](Cl)[C:4]([O-:6])=[O:5])=O.[C:8]([NH2:16])(=[S:15])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[CH3:17][CH2:18]O>>[C:9]1([C:8]2[S:15][C:3]([C:4]([O:6][CH2:17][CH3:18])=[O:5])=[CH:1][N:16]=2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
α-formyl-α-chloroacetate
Quantity
9.34 g
Type
reactant
Smiles
C(=O)C(C(=O)[O-])Cl
Name
Quantity
6.79 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=S)N
Name
Quantity
37 mL
Type
reactant
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
This solution is washed with water
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic fraction is dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
The product is purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1SC(=CN1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.82 g
YIELD: PERCENTYIELD 15%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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